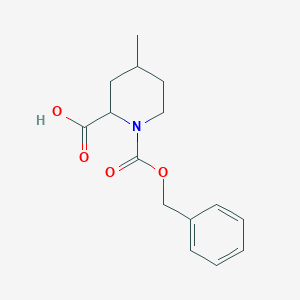

1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

Descripción general

Descripción

1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 2-position of the ring. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the protection of the amine group of 4-methylpiperidine with a benzyloxycarbonyl (Cbz) group, followed by carboxylation at the 2-position. The reaction typically involves the use of benzyl chloroformate as the protecting agent and a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

a. Drug Development

1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting various diseases, including neurodegenerative disorders and pain management.

b. Synthesis of Bioactive Molecules

This compound serves as a building block for synthesizing bioactive molecules due to its piperidine core, which is a common motif in many pharmacologically active substances. The benzyloxycarbonyl group enhances the compound's stability and solubility, making it suitable for further chemical modifications.

Biochemical Research

a. Enzyme Inhibition Studies

Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors. For instance, studies have explored its effectiveness against certain proteases and kinases, which are crucial in various signaling pathways and disease mechanisms.

b. Neuropharmacological Investigations

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Such studies are vital for understanding its potential use in treating psychiatric disorders.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions to occur at other functional sites. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparación Con Compuestos Similares

1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar structure but lacks the methyl group at the 4-position.

1-((Benzyloxy)carbonyl)-4-ethylpiperidine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is unique due to the presence of both the benzyloxycarbonyl protecting group and the carboxylic acid group at specific positions on the piperidine ring. This combination allows for versatile chemical modifications and applications in various fields.

Actividad Biológica

1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

- Chemical Formula : C15H19NO4

- CAS Number : 1353629-99-8

- Molecular Weight : 277.32 g/mol

- Structure : The compound features a benzyloxycarbonyl group attached to a piperidine ring, which enhances its lipophilicity and potential for crossing biological membranes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the piperidine structure can enhance apoptosis induction in hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .

The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor progression. Specifically, the inhibition of IKKβ (IκB kinase beta), a critical regulator of NF-κB signaling, has been associated with reduced inflammation and cancer cell survival . The presence of the nitrogen atom in the piperidine ring is crucial for this activity, suggesting that structural modifications can significantly impact efficacy.

Cholinesterase Inhibition

This compound also shows promise as an acetylcholinesterase (AChE) inhibitor. This property is particularly relevant for neurodegenerative diseases like Alzheimer's, where AChE inhibitors are used to enhance cholinergic transmission. Compounds with similar piperidine moieties have been shown to exhibit dual inhibition of AChE and butyrylcholinesterase (BuChE), contributing to their therapeutic potential in Alzheimer's disease .

Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to bleomycin. |

| Cholinesterase Inhibition Study | Identified significant inhibition of both AChE and BuChE, suggesting potential for treating Alzheimer's disease. |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring can lead to improved biological activity. For example:

- Increased Lipophilicity : Enhances membrane permeability.

- Nitrogen Substitutions : Critical for binding affinity and biological activity.

These findings underscore the importance of careful structural design in developing effective therapeutic agents based on piperidine derivatives.

Propiedades

IUPAC Name |

4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHYCTGYIQOAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596568 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166249-84-9 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.